

Detailed Molecular Mechanism & Consequences

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Compound Focus: Pevonedistat

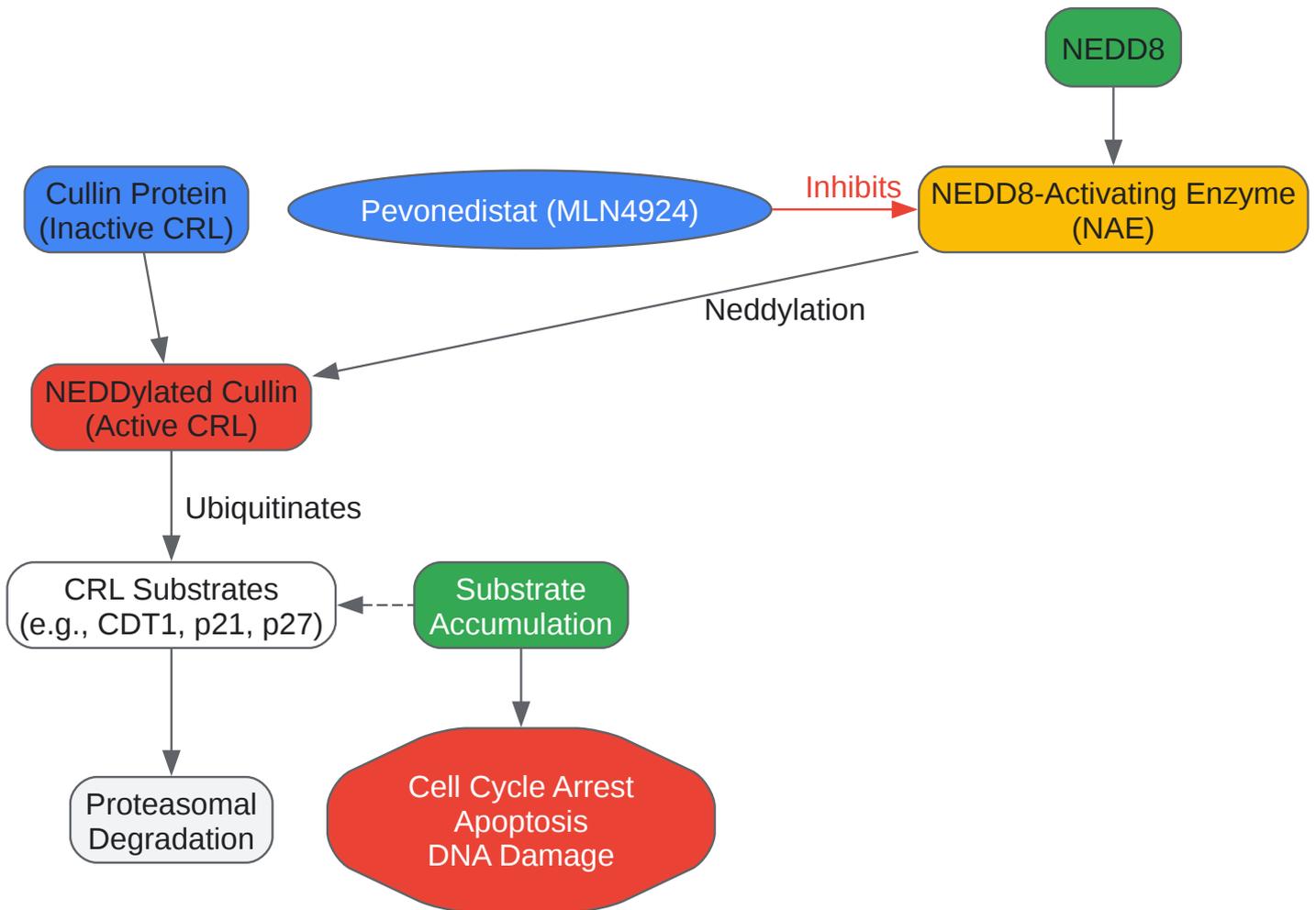
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Pevonedistat's inhibition of NAE prevents the transfer of NEDD8 to cullin proteins, a step essential for the catalytic activity of CRLs [1]. Since CRLs regulate the degradation of approximately 20% of cellular proteins targeted by the proteasome, their inactivation has profound effects [2].

The following diagram illustrates the core neddylation pathway and how **Pevonedistat** disrupts it, leading to anti-tumor effects:



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The accumulation of these CRL substrates drives the anti-cancer effects of **Pevonedistat**:

- **Cell Cycle Arrest and DNA Damage:** Accumulation of CDT1 leads to unscheduled DNA re-replication, causing DNA damage and genomic instability. Simultaneously, buildup of p21 and p27 induces cell cycle arrest [3] [2].
- **Induction of Apoptosis:** Cell death occurs through both intrinsic and extrinsic apoptotic pathways. Key mechanisms include:
 - **p53 Role:** Wild-type p53 status enhances sensitivity to **Pevonedistat**-induced apoptosis [2].
 - **Extrinsic Pathway:** Involves caspase-8 and TRAIL-R2/DR5, often in a ligand-independent manner [2].
 - **Intrinsic Pathway:** Mediated by BAX/BAK activation [2].

- **Novel Regulators:** Depletion of anti-apoptotic protein FLIP (CFLAR) sensitizes cells to **Pevonedistat** [2].

Key Experimental Findings & Protocols

Research across various cancer models provides evidence for **Pevonedistat**'s mechanisms and its use in combination therapies.

Synergy with Standard-of-Care Chemotherapy

Pevonedistat demonstrates synergy with chemotherapeutic agents. In colorectal cancer (CRC) models, it shows strong synergy with **SN38**, the active metabolite of irinotecan [2].

- **Experimental Finding:** The cell death induced by the **Pevonedistat**/SN38 combination was dependent on mitochondrial apoptosis through BAX/BAK, but occurred in a **p53-independent manner**. This is significant for treating advanced CRC, where TP53 mutations are frequent [2].
- **Relevant Protocol:** A phase 1 study in pediatric solid and CNS tumors combined **Pevonedistat** with irinotecan and temozolomide (IRN/TMZ). The established schedule was [4]:
 - **Cycle 1 (28-day cycle):** **Pevonedistat** IV on Days 1, 8, 10, 12; IRN (50 mg/m² IV) and TMZ (100 mg/m² orally) on Days 8-12.
 - **Subsequent cycles (21-day cycle):** **Pevonedistat** on Days 1, 3, 5; IRN/TMZ on Days 1-5.

Synthetic Lethality with EGFR Pathway Inhibition

A synthetic lethality shRNA screen in CRC cell lines identified genes within the **EGFR signaling pathway** as hits, suggesting that targeting this pathway synergizes with NEDD8 inhibition [5].

- **Experimental Workflow:**
 - **Cell Lines:** Four cetuximab-resistant CRC lines (RAS/RAF WT, KRAS-mutant, BRAF-mutant) with varying sensitivity to **Pevonedistat** were selected [5].
 - **Screening:** A custom pooled shRNA library covering 200 drug-target genes was transduced into the cells [5].
 - **Selection & Analysis:** Cells underwent 20 doublings (control) or 10 doublings (**Pevonedistat**-treated). Genomic DNA was extracted at start and endpoint, followed by NGS of shRNA constructs to identify significantly depleted shRNAs [5].

- **Validation:** Combined blockade of NEDD8 and EGFR pathways (e.g., with BRAF or EGFR inhibitors) increased growth arrest and apoptosis in vitro and in vivo, overcoming compensatory feedback loops seen with single agents [5].

Clinical Trial Insights & Tolerability

Clinical trials have evaluated **Pevonedistat** across different cancers and combinations. The table below summarizes key efficacy and safety findings:

Cancer Type / Context	Combination / Regimen	Key Findings (Efficacy & Safety)
Pediatric Solid & CNS Tumors (Phase 1)	Irinotecan + Temozolomide [4]	RP2D: 35 mg/m ² (Days 1, 3, 5). Responses: 2 PR, 6 SD ≥6 cycles. Tolerability: Well tolerated; no DLTs at RP2D.
B-Cell Chronic Lymphocytic Leukemia (CLL) (Ex Vivo)	GSK-3β Inhibitor (CHIR-99021) [6]	Effect: Synergistic cell death. Proposed Mechanism: Enhanced reduction of BCL2 expression.
Acute Myeloid Leukemia (AML) & Myelodysplastic Syndrome (MDS) (Phase III)	Various Chemotherapies [3]	Outcome: Setbacks due to toxicity & limited efficacy in broad populations. Outlook: Research focuses on biomarker-driven patient selection.

The most prominent **dose-limiting toxicities** observed in trials include grade ≥ 3 elevations in AST and ALT (liver enzymes), fatigue, anemia, and nausea/vomiting [4] [3].

Future Research Directions

Current research focuses on several key areas to fully realize **Pevonedistat**'s therapeutic potential:

- **Combination Therapies:** Exploring synergies with chemotherapy, radiotherapy, kinase inhibitors, and immune checkpoint inhibitors [5] [3] [6].

- **Biomarker Identification:** Developing strategies to identify patient populations most likely to benefit, as responses can be highly variable [5] [3].
- **Expansion to Non-Oncologic Diseases:** Investigating potential applications in inflammatory diseases, neuroprotection, and organ transplant rejection due to its immunomodulatory effects [3].

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